![molecular formula C14H21N5O4 B13098948 tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate: is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their aromatic heterocyclic structures, which consist of a pyrazole ring fused to a pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamate, also referred to as Tert-Butyl (1-(2-Methoxyethyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-D]Pyrimidin-6-Yl)Methylcarbamate, is a chemical compound with the molecular formula C14H21N5O4 and a formula weight of 323.35 . This compound has a unique pyrazolo-pyrimidine structure .
Applications
Tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamate is widely utilized in research, including:
- Pharmaceutical Development This compound acts as a key intermediate in synthesizing novel pharmaceuticals, particularly in developing anti-cancer agents, because of its unique pyrazolo-pyrimidine structure .
- Biological Research It is used in studies that investigate enzyme inhibition and receptor interactions, providing insight into cellular mechanisms and potential therapeutic targets .
- Agricultural Chemistry This compound can be explored for its potential as a pesticide or herbicide, contributing to developing safer, more effective agricultural chemicals .
- Material Science Its properties may be leveraged in creating advanced materials like polymers with enhanced thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl {4-[4-amino-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl}carbamate
Uniqueness: tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate stands out due to its specific substitution pattern and functional groups. These features confer unique reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
Tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate, with CAS No. 1033194-53-4, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects based on existing research.
The molecular formula of the compound is C14H21N5O4 with a molecular weight of 323.35 g/mol. The compound contains a tert-butyl group, a methoxyethyl side chain, and a carbamate functional group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are primarily attributed to their ability to inhibit various protein kinases and exert anticancer effects. Recent studies have highlighted the following activities:
1. Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit cancer cell proliferation across various cancer types. For instance:
- Cell Lines Tested : The compound has been evaluated against human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines using the MTT assay.
- IC50 Values : One study reported that related compounds exhibited IC50 values as low as 1.74 µM against MCF-7 cells, indicating potent antiproliferative activity .
2. Antimicrobial Activity
Emerging evidence suggests that pyrazolo[3,4-d]pyrimidines also possess antimicrobial properties:
- Target Pathogens : Compounds in this class have shown activity against Staphylococcus aureus and Escherichia coli, which are significant clinical pathogens.
- Mechanism of Action : The antimicrobial action is believed to stem from the inhibition of bacterial protein kinases and other vital cellular processes .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine compounds:
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activities of pyrazolo[3,4-d]pyrimidines are largely attributed to their structural features that allow for interaction with key enzymes involved in cell signaling pathways:
- Protein Kinase Inhibition : These compounds are known to inhibit eukaryotic protein kinases, which play crucial roles in regulating cell proliferation and survival.
- Antiviral Potential : Some derivatives have shown promise as inhibitors against viral replication by targeting host cell kinases involved in viral life cycles .
Properties
Molecular Formula |
C14H21N5O4 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-methoxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21N5O4/c1-14(2,3)23-13(21)18(4)12-16-10-9(11(20)17-12)8-15-19(10)6-7-22-5/h8H,6-7H2,1-5H3,(H,16,17,20) |
InChI Key |
RUEYZFAGGUSWAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC2=C(C=NN2CCOC)C(=O)N1 |
Origin of Product |
United States |
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